1-(methylcarbamoyl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-(Methylcarbamoyl)pyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C(7)H({12})N(_2)O(_3) It features a pyrrolidine ring substituted with a methylcarbamoyl group at the nitrogen atom and a carboxylic acid group at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methylcarbamoyl)pyrrolidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of pyrrolidine-3-carboxylic acid with methyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the methylcarbamoyl group.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylcarbamoyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and mild heating.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Pyrrolidine-3-methanol.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Methylcarbamoyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its use in developing new pharmaceuticals, particularly those targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism by which 1-(methylcarbamoyl)pyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methylcarbamoyl group can form hydrogen bonds or hydrophobic interactions with target molecules, influencing their function and stability.
Comparison with Similar Compounds
Pyrrolidine-3-carboxylic acid: Lacks the methylcarbamoyl group, leading to different reactivity and biological activity.
N-methylpyrrolidine-3-carboxylic acid: Similar structure but with a different substitution pattern, affecting its chemical properties.
Uniqueness: 1-(Methylcarbamoyl)pyrrolidine-3-carboxylic acid is unique due to the presence of both a methylcarbamoyl group and a carboxylic acid group on the pyrrolidine ring. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
1342274-73-0 |
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Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.2 |
Purity |
95 |
Origin of Product |
United States |
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